

Spectral Data Analysis of 3-(Trimethylsilyl)propargyl Alcohol: A Technical Guide

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Compound of Interest

Compound Name: 3-(Trimethylsilyl)propargyl alcohol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected nuclear magnetic resonance (NMR) and infrared (IR) spectral data for **3-(trimethylsilyl)propargyl alcohol**. The information herein is intended to support research and development activities by providing a foundational understanding of the spectroscopic characteristics of this compound.

Disclaimer: The quantitative spectral data presented in this guide are based on established principles of spectroscopy and data from analogous compounds. Exact experimental values may vary based on instrumentation, sample preparation, and experimental conditions.

Compound Identification

Chemical Name	3-(Trimethylsilyl)propargyl alcohol
Synonyms	3-(Trimethylsilyl)-2-propyn-1-ol
CAS Number	5272-36-6[1][2][3][4][5][6][7]
Molecular Formula	C ₆ H ₁₂ OSi[2][3][5][6][7]
Molecular Weight	128.24 g/mol [3][7]
Structure	(CH ₃) ₃ SiC≡CCH ₂ OH

Expected Spectral Data

The following tables summarize the anticipated ^1H NMR, ^{13}C NMR, and IR spectral data for **3-(trimethylsilyl)propargyl alcohol**. These predictions are derived from the molecular structure and typical spectroscopic values for the functional groups present.

^1H NMR Spectroscopy

Table 1: Expected ^1H NMR Chemical Shifts and Multiplicities

Protons	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration
$(\text{CH}_3)_3\text{Si-}$	0.1 - 0.3	Singlet	9H
$-\text{CH}_2-$	~ 4.2	Singlet or Triplet (if coupled to OH)	2H
$-\text{OH}$	Variable (1.5 - 4.0)	Singlet (broad)	1H

^{13}C NMR Spectroscopy

Table 2: Expected ^{13}C NMR Chemical Shifts

Carbon	Expected Chemical Shift (δ , ppm)
$(\text{CH}_3)_3\text{Si-}$	-1 to 2
$-\text{C}\equiv\text{C-Si}$	85 - 95
$-\text{C}\equiv\text{C-CH}_2$	100 - 110
$-\text{CH}_2-$	50 - 60

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Frequencies

Functional Group	Expected Absorption Range (cm ⁻¹)	Intensity
O-H (alcohol)	3200 - 3600	Strong, Broad
C-H (alkane)	2850 - 3000	Medium to Strong
C≡C (alkyne)	2100 - 2260	Weak to Medium
Si-C	1250, 840	Strong
C-O (alcohol)	1000 - 1260	Strong

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra of **3-(trimethylsilyl)propargyl alcohol**.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is recommended for detailed spectral analysis.

Sample Preparation:

- Dissolve approximately 5-10 mg of **3-(trimethylsilyl)propargyl alcohol** in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Cap the NMR tube and gently invert to ensure a homogeneous solution.

Data Acquisition:

- ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio

(e.g., 8-16 scans), and a relaxation delay of 1-5 seconds.

- ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 128 or more) and a longer acquisition time will be required.

IR Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is typically used.

Sample Preparation (Neat Liquid):

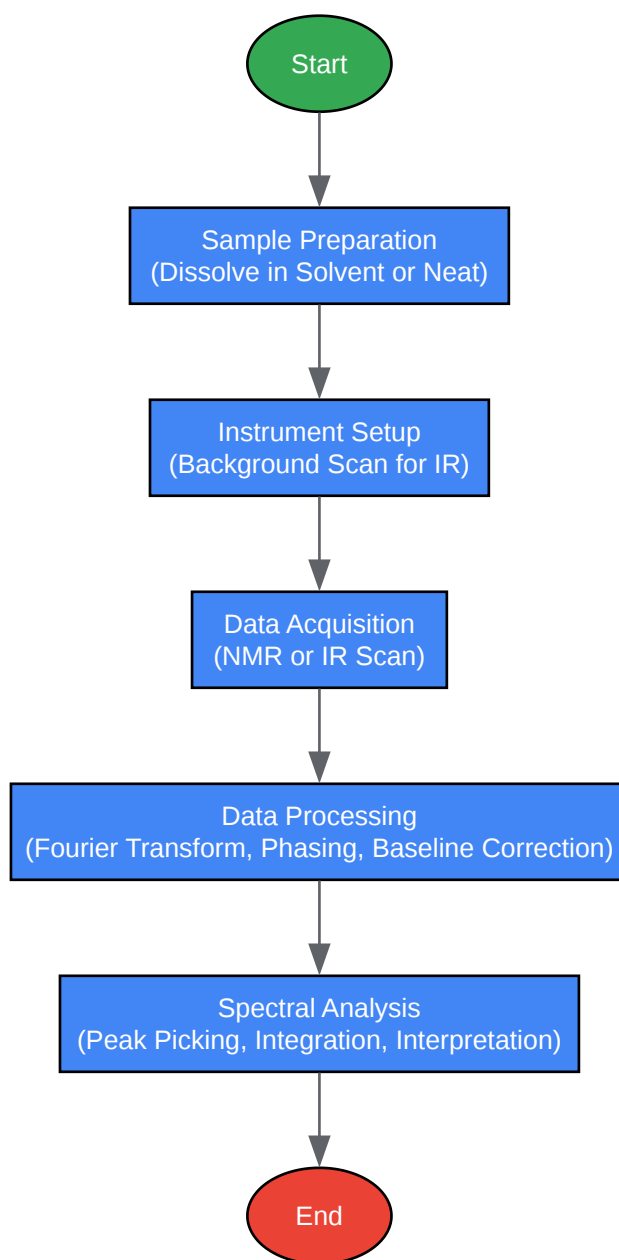
- Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
- Place a small drop of **3-(trimethylsilyl)propargyl alcohol** onto the surface of one salt plate.
- Carefully place the second salt plate on top of the first, creating a thin liquid film between the plates.
- Mount the plates in the spectrometer's sample holder.

Data Acquisition:

- Record a background spectrum of the empty spectrometer.
- Place the sample in the spectrometer and record the sample spectrum.
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. A typical scanning range is 4000 to 400 cm^{-1} .

Visualizations

The following diagrams illustrate the relationships between the molecular structure and its spectral data, as well as a general workflow for spectral acquisition.



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